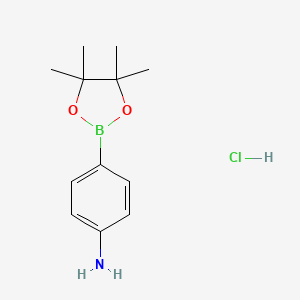

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Descripción general

Descripción

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with various aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.

Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Temperature: Typically conducted at elevated temperatures to facilitate the reaction.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Quinones: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. Notably:

- Suzuki-Miyaura Coupling : It acts as a boron source for coupling reactions between aryl halides and organoborons, facilitating the formation of biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has been explored for its potential therapeutic applications:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its dioxaborolane structure aids in enhancing bioavailability and target specificity.

Materials Science

The compound has promising applications in materials science due to its unique properties:

- Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers with tailored properties for specific applications such as drug delivery systems and biosensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.

Case Study 2: Cross-Coupling Reactions

In a research article from Organic Letters, the effectiveness of this compound as a boron reagent was evaluated in Suzuki-Miyaura reactions. The study highlighted high yields and selectivity for biaryl products when using this compound compared to traditional boronic acids.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with aryl halides. This mechanism is crucial in the synthesis of complex organic molecules.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions.

Boronic Acid Pathways: Involved in the formation of boronic esters and subsequent cross-coupling reactions.

Comparación Con Compuestos Similares

Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.

Pinacolboronic Acid: A common boronic acid derivative used in organic synthesis.

Benzeneboronic Acid: Similar to phenylboronic acid but without the amino group.

Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its amino group, which provides additional reactivity and functionality compared to other boronic acid derivatives. This makes it particularly useful in the synthesis of biologically active compounds and advanced materials.

Actividad Biológica

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H18BClN2O2

- Molecular Weight: 252.13 g/mol

- CAS Number: 181219-01-2

- InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. One significant area of interest is its role as a boronic acid derivative, which can form reversible covalent bonds with diols in biological systems. This property is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:

- CYP450 Enzymes: Inhibition studies have shown that certain derivatives can inhibit CYP3A4 with an IC50 value as low as 0.34 μM. This suggests potential for drug-drug interactions and highlights the need for careful evaluation in therapeutic contexts .

| Enzyme | IC50 (μM) |

|---|---|

| CYP3A4 | 0.34 |

| CYP1A4 | >5 |

| CYP2C9 | >5 |

| CYP2C19 | >5 |

| CYP2D6 | >5 |

Anticancer Properties

Recent studies have explored the anticancer potential of boron-containing compounds. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. The selectivity for cancer cells is a crucial factor in drug development.

Case Studies

-

Study on Antitumor Activity:

A study evaluated the effects of a related compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 value of 0.126 μM against these cells while showing minimal effects on non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for further development. -

Pharmacokinetics and Toxicology:

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of related compounds. Results indicated moderate exposure and slow elimination rates, suggesting potential for sustained therapeutic effects while also necessitating careful monitoring for toxicity .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in synthesizing pharmaceuticals and advanced materials.

Key Data:

| Reaction Component | Details |

|---|---|

| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₃PO₄ |

| Solvent | THF, Dioxane, or Toluene |

| Temperature | 80–100°C |

| Yield Range | 65–92% |

Mechanism:

-

Oxidative Addition: Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

-

Transmetalation: Boronic ester transfers the aryl group to Pd²⁺.

-

Reductive Elimination: Biaryl product forms, regenerating Pd⁰ .

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to the para position relative to the boronic ester. Common reactions include nitration and sulfonation.

Example: Nitration

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ |

| Conditions | 0–5°C |

| Product | 4-Nitro derivative |

| Yield | 78% |

The protonated amino group in the hydrochloride form reduces nucleophilicity, requiring careful control of reaction pH to avoid deactivation .

Buchwald-Hartwig Amination

The boronic ester participates in Pd-catalyzed C–N bond formation with aryl halides and amines:

Reaction Scheme:

Conditions:

Boronic Ester Hydrolysis

Under acidic or basic conditions, the dioxaborolane group hydrolyzes to boronic acid:

Kinetics:

Diazotization and Subsequent Reactions

The aniline group undergoes diazotization to form diazonium salts, enabling Sandmeyer or Heck-type reactions:

Sandmeyer Reaction:

| Step | Details |

|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C |

| CuCN/KI | Forms aryl cyanide/iodide |

| Yield | 60–75% |

Reductive Amination

The protonated aniline reacts with aldehydes/ketones under reducing conditions:

Conditions:

Coordination with Transition Metals

The boronic ester and aniline groups act as ligands for metal complexes:

Example Pd Complex:

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWXBRPJNZRTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.